molecular formula C13H17FN2O5S B2517321 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine CAS No. 2418678-28-9

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine

カタログ番号 B2517321
CAS番号: 2418678-28-9
分子量: 332.35
InChIキー: JFDIMJFEAGAXBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival, proliferation, and migration. 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in inhibition of B-cell receptor signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibition of BTK and downstream signaling pathways, 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has been shown to inhibit the production of cytokines and chemokines that promote inflammation and tumor growth. 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has also been shown to inhibit the activation of other kinases that are involved in B-cell malignancies, including AKT and ERK.

実験室実験の利点と制限

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has several advantages for laboratory experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to be effective in preclinical models of B-cell malignancies, and is currently being evaluated in clinical trials. However, there are some limitations to the use of 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine in laboratory experiments. It is a synthetic compound that may have limited availability and may be expensive to produce. In addition, its effects may vary depending on the cell type and experimental conditions used.

将来の方向性

There are several future directions for research on 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine may also have potential for the treatment of other diseases that involve BTK, such as rheumatoid arthritis and autoimmune disorders. Further studies are needed to determine the optimal dosing and scheduling of 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine in clinical trials, and to identify biomarkers that can predict response to therapy. Finally, the long-term safety and efficacy of 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine in humans needs to be established.
Conclusion
3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine, or 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine, is a promising inhibitor of BTK that has shown potent and selective activity in preclinical models of B-cell malignancies. Its mechanism of action involves inhibition of B-cell receptor signaling and induction of apoptosis. 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has several advantages for laboratory experiments, but also has limitations that need to be considered. Future research directions include the development of combination therapies, identification of biomarkers, and evaluation of long-term safety and efficacy in humans.

合成法

The synthesis of 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine involves several steps, starting from commercially available starting materials. The key intermediate is 5-fluorosulfonyloxypyridine-3-carboxylic acid, which is converted to the corresponding acid chloride and then reacted with 3-ethyl-3-methylmorpholine to yield 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine. The synthesis route has been optimized to improve yield and purity, and the final product has been characterized by various analytical techniques, including NMR and mass spectrometry.

科学的研究の応用

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK and inhibition of downstream signaling pathways. In vitro studies have shown that 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine induces apoptosis (programmed cell death) in CLL and MCL cells, and inhibits proliferation and migration of DLBCL cells. In vivo studies have shown that 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.

特性

IUPAC Name

3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-3-13(2)9-20-5-4-16(13)12(17)10-6-11(8-15-7-10)21-22(14,18)19/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDIMJFEAGAXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。